molecular formula C12H17BN2O3 B6337798 2-(Formamido)pyridine-4-boronic acid pinacol ester CAS No. 2096336-53-5

2-(Formamido)pyridine-4-boronic acid pinacol ester

Cat. No. B6337798
CAS RN: 2096336-53-5
M. Wt: 248.09 g/mol
InChI Key: FQTSJQSHGVNACJ-UHFFFAOYSA-N
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Description

2-(Formamido)pyridine-4-boronic acid pinacol ester (2FPBA) is a boronate ester that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in a variety of organic synthesis methods and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-(Formamido)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals. It has also been used in the preparation of bioactive compounds and in the development of new materials. In addition, it has been used in the study of protein-ligand interactions and in the development of new drug delivery systems.

Mechanism of Action

2-(Formamido)pyridine-4-boronic acid pinacol ester is known to interact with proteins and other enzymes in the body, which is how it exerts its biochemical and physiological effects. The mechanism of action of 2-(Formamido)pyridine-4-boronic acid pinacol ester is thought to involve the binding of the boronate ester to the target protein or enzyme, which then triggers a conformational change in the protein or enzyme. This conformational change then leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
2-(Formamido)pyridine-4-boronic acid pinacol ester has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of enzymes, and the modulation of gene expression. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the immune system and to have an effect on the nervous system.

Advantages and Limitations for Lab Experiments

The use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments has several advantages. It is a relatively inexpensive reagent and is easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it has a wide range of biochemical and physiological effects and can be used in a variety of research applications.
However, there are some limitations to the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments. It is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations and should be handled with care.

Future Directions

The potential applications of 2-(Formamido)pyridine-4-boronic acid pinacol ester are still being explored, and there are many potential future directions for research. One potential future direction is the development of new drug delivery systems using 2-(Formamido)pyridine-4-boronic acid pinacol ester. Additionally, more research could be done on the biochemical and physiological effects of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the mechanisms by which it exerts its effects. Additionally, more research could be done on the synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the development of new synthesis methods. Finally, further research could be done on the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in the synthesis of organic compounds and the development of new materials.

Synthesis Methods

2-(Formamido)pyridine-4-boronic acid pinacol ester is most commonly synthesized through a reaction between 2-formamidopyridine and 4-boronic acid pinacol ester. This reaction is usually carried out in anhydrous conditions and is known to produce a high yield of the desired product. Other methods of synthesis have also been developed, such as the one-pot synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester from 4-boronic acid pinacol ester and 4-formamidopyridine, which has been found to have a higher yield than the two-step reaction.

properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10(7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTSJQSHGVNACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)formamide

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